

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-(Trifluoromethyl)thiophen-2-yl)boronic acid

Cat. No.: B1419805

[Get Quote](#)

An In-Depth Technical Guide to **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid**: A Cornerstone Building Block for Advanced Synthesis

Introduction: The Strategic Importance of a Trifunctional Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific structural motifs is paramount to tuning molecular properties. **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid** (CAS No. 958451-91-7) has emerged as a pivotal building block, valued by researchers for its unique combination of three influential chemical entities: a thiophene ring, a trifluoromethyl group, and a boronic acid functional group. [1] The thiophene core is a bioisostere of the benzene ring, frequently integrated into pharmacologically active compounds to enhance therapeutic profiles. [1] The trifluoromethyl (-CF₃) group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. [2][3]

This guide provides an in-depth analysis of the molecular structure, physicochemical properties, and core applications of **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid**, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Molecular Profile and Physicochemical Characteristics

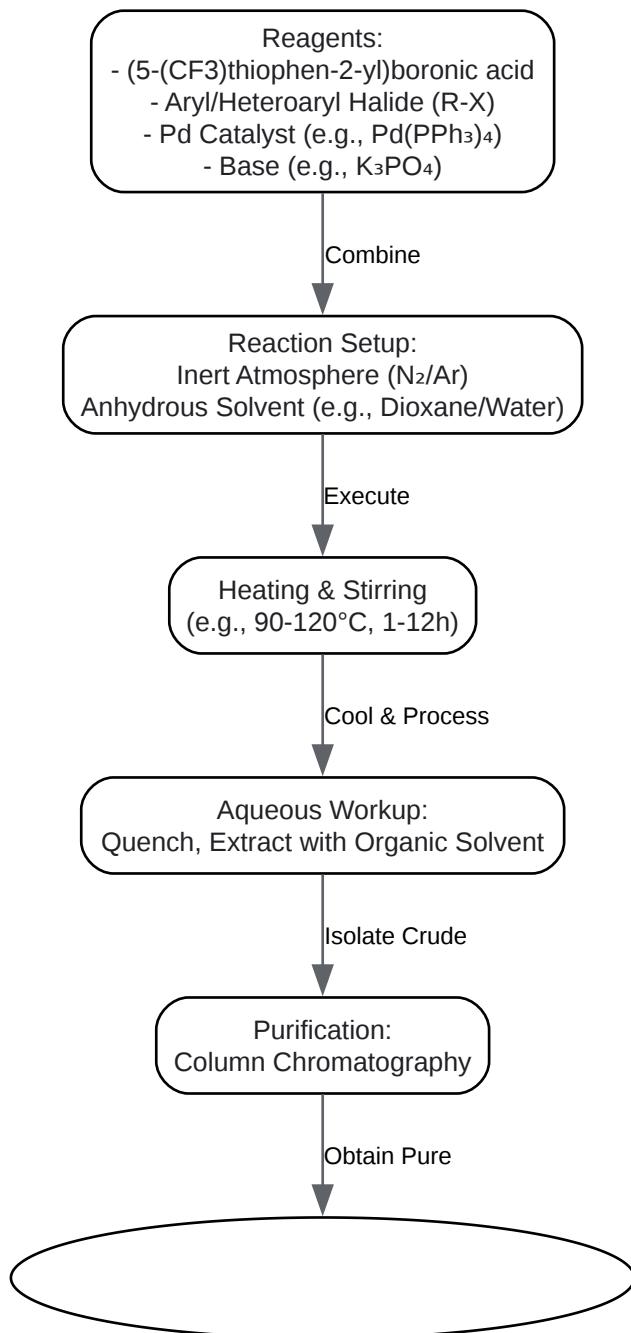
The compound's structure features a central five-membered thiophene ring. A boronic acid group [-B(OH)₂] is attached at the 2-position, and a highly electronegative trifluoromethyl group [-CF₃] is located at the 5-position. This specific arrangement dictates its reactivity and utility in organic synthesis.

Caption: Molecular Structure of **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid**.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source(s)
CAS Number	958451-91-7	[4][5][6][7]
Molecular Formula	C ₅ H ₄ BF ₃ O ₂ S	[4][7][8]
Molecular Weight	195.96 g/mol	[4][5][7][9]
IUPAC Name	(5-(Trifluoromethyl)thiophen-2-yl)boronic acid	[4]
Synonyms	5-(trifluoromethyl)-2-thienylboronic acid	[5][7]
Appearance	White to off-white powder/solid	Vendor Datasheets
Storage Conditions	Store in freezer (-20°C), sealed in dry, dark place	[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction


The primary and most powerful application of **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid** is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[2] This reaction is a cornerstone of modern synthetic chemistry, enabling the

formation of a C-C bond between the boronic acid's thiophene ring and an electrophilic partner, typically an aryl or heteroaryl halide (or triflate).[1][2]

Causality Behind its Efficacy:

- Reactivity and Stability: Boronic acids offer a unique balance of stability to air and moisture, allowing for ease of handling, while possessing sufficient reactivity to undergo transmetalation with the palladium catalyst under mild conditions.[3]
- Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide array of functional groups on both coupling partners, minimizing the need for protecting group strategies and thus shortening synthetic routes.[2]
- Strategic Moiety Introduction: This specific reagent allows for the direct and regioselective installation of the 5-(trifluoromethyl)thiophen-2-yl fragment, a motif of high interest in drug discovery for its potential to improve metabolic stability and biological activity.[10]

The general workflow for this critical reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-5-(trifluoromethyl)thiophene

This protocol provides a validated, step-by-step methodology for the Suzuki-Miyaura cross-coupling of **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid** with 4-bromoanisole.

Materials:

- **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid**
- 4-Bromoanisole
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium Phosphate (K_3PO_4), anhydrous
- 1,4-Dioxane, anhydrous
- Deionized Water
- Nitrogen or Argon gas supply

Procedure:

- **Vessel Preparation:** A round-bottomed flask is flame-dried under vacuum and subsequently cooled to room temperature under a positive pressure of nitrogen gas. This ensures the exclusion of atmospheric oxygen and moisture, which can degrade the catalyst and interfere with the reaction.
- **Reagent Addition:** To the flask, add **(5-(Trifluoromethyl)thiophen-2-yl)boronic acid** (1.1 equivalents), 4-bromoanisole (1.0 equivalent), and potassium phosphate (2.0 equivalents). The slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid for transmetalation.[\[11\]](#)
- **Catalyst Introduction:** Under the inert atmosphere, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (typically 2-5 mol%). The catalyst should be handled quickly to minimize exposure to air.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula or syringe.[\[11\]](#) The solvent mixture is critical; dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the catalytic cycle.

- Reaction Execution: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12 hours.[11]
- Workup and Extraction: After the reaction is complete (as determined by the consumption of the starting material), the flask is cooled to room temperature. The mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(4-methoxyphenyl)-5-(trifluoromethyl)thiophene.

This self-validating protocol, grounded in established methodologies for similar couplings, ensures reproducibility and high yield.[11][12]

Conclusion

(5-(Trifluoromethyl)thiophen-2-yl)boronic acid is a high-value, versatile reagent that serves as a critical entry point for introducing the trifluoromethyl-thiophene scaffold into complex molecules. Its stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and the desirable properties imparted by its constituent motifs make it an indispensable tool for researchers and scientists in drug development and advanced materials synthesis. The robust protocols for its use, as detailed in this guide, empower chemists to construct novel molecular architectures with precision and efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 958451-91-7 | (5-(Trifluoromethyl)thiophen-2-yl)boronic acid - AiFChem [aifchem.com]
- 5. (5-(Trifluoromethyl)thiophen-2-yl)boronic acid | 958451-91-7 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 5-Trifluoromethyl-thiophene-2-boronic acid | 958451-91-7 [amp.chemicalbook.com]
- 8. [5-(Trifluoromethyl)thiophen-2-yl]boronic acid | C5H4BF3O2S | CID 45158752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 958451-91-7|(5-(Trifluoromethyl)thiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(5-(Trifluoromethyl)thiophen-2-yl)boronic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1419805#5-trifluoromethyl-thiophen-2-yl-boronic-acid-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com